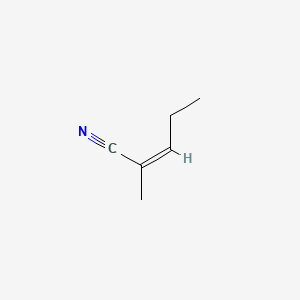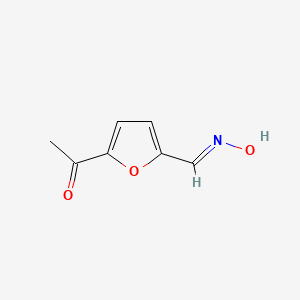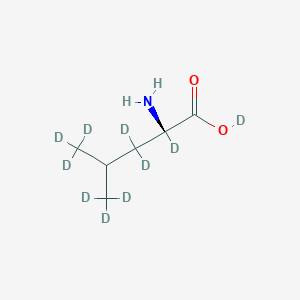
L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is an isotopically labeled compound of L-Leucine, a branched-chain amino acid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, at multiple positions. The molecular formula for L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is (CD3)2CDCD2CD(NH2)CO2H . This isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is typically synthesized through isotopic exchange reactions. The process involves reacting L-Leucine with deuterium-labeled reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 involves large-scale isotopic exchange reactions. The process is optimized to achieve high yields and purity levels, often exceeding 98% isotopic purity . The industrial methods also focus on cost-effectiveness and scalability to meet the demands of research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 can lead to the formation of keto acids, while reduction can yield amino alcohols .
Aplicaciones Científicas De Investigación
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of leucine metabolism.
Mass Spectrometry: Serves as an internal standard for quantitative analysis of leucine and its metabolites.
Biological Research: Helps in studying protein synthesis and degradation, as well as the regulation of mTOR signaling pathways.
Medical Research: Investigated for its role in muscle protein synthesis and potential therapeutic applications in muscle-wasting diseases.
Industrial Applications: Used in the development of nutritional supplements and pharmaceuticals.
Mecanismo De Acción
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 exerts its effects primarily through the activation of the mTOR signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The deuterium labeling allows for precise tracking and quantification of leucine’s role in these processes . The molecular targets include mTORC1, a key protein complex in the mTOR pathway, and various downstream effectors involved in protein synthesis and cell growth .
Comparación Con Compuestos Similares
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is unique due to its extensive deuterium labeling, which distinguishes it from other isotopically labeled leucine compounds. Similar compounds include:
L-Leucine-5,5,5-D3: Labeled with deuterium at three positions, used in mass spectrometry and protein quantification.
L-Leucine-13C6: Labeled with carbon-13, used in metabolic studies and stable isotope labeling.
L-Leucine-15N: Labeled with nitrogen-15, used in protein synthesis studies and NMR spectroscopy.
These compounds share similar applications but differ in the extent and type of isotopic labeling, which affects their specific uses and advantages in research.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
141.23 g/mol |
Nombre IUPAC |
deuterio (2S)-2-amino-2,3,3,5,5,5-hexadeuterio-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,5D/hD |
Clave InChI |
ROHFNLRQFUQHCH-GDVYFOOUSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
SMILES canónico |
CC(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


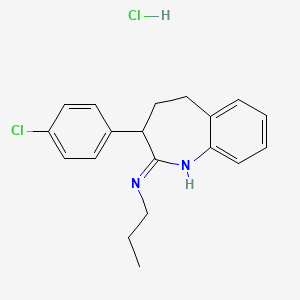
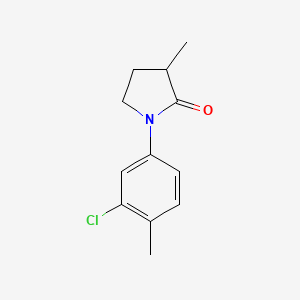
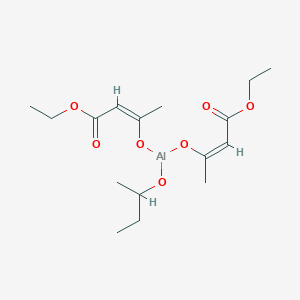
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
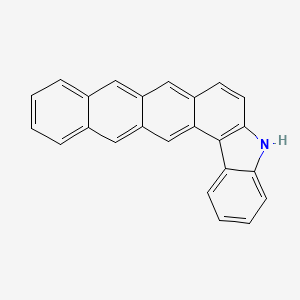
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)

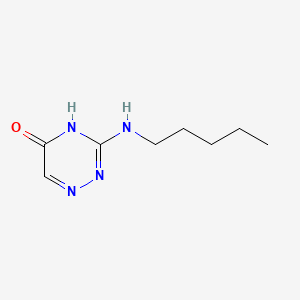
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
